molecular formula C22H27N3O2 B2850577 3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene CAS No. 938025-63-9

3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene

Cat. No. B2850577
CAS RN: 938025-63-9
M. Wt: 365.477
InChI Key: UIZGZFWMEDZZDJ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzene ring which is a common aromatic hydrocarbon, two methyl groups attached to the benzene ring, and a morpholine ring which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the typical characteristics of benzene and morpholine rings. The benzene ring is planar and conjugated, while the morpholine ring is a heterocycle containing both amine and ether functional groups .


Chemical Reactions Analysis

The compound, due to the presence of the benzene and morpholine rings, might be expected to undergo reactions typical of aromatic compounds and secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholine ring might impart basicity to the compound .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

Research on molecules structurally related to "3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene" includes detailed investigations of their molecular structure and vibrational analysis. For instance, a study by Medetalibeyoğlu, Yüksek, and Özdemir (2019) utilized quantum chemical calculations to explore the molecular structure and vibrational frequency values of a compound with similar structural features. The study focused on the electronic, structural (bond lengths and bond angles), and thermodynamic parameters, employing density functional methods (DFT/B3LYP) with a 6-31G(d,p) basis set to perform the calculations. This research contributes to understanding the fundamental physical and chemical properties of such molecules, which is crucial for their potential applications in various fields of science and technology (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).

Catalytic Behavior and Ethylene Oligomerization

Another area of application for structurally related compounds is in catalysis, particularly in the oligomerization of ethylene. Zhang et al. (2007) synthesized nickel(II) complexes bearing 2-(benzimidazol-2-yl)-1,10-phenanthrolines, demonstrating high catalytic activity and selectivity for 1-butene in ethylene oligomerization. This study highlights the potential of such compounds in industrial catalysis, offering pathways to synthesize valuable chemical products with high efficiency and selectivity (Zhang et al., 2007).

Synthetic and Structural Studies

The chemical reactivity and structural characterization of Pd-N-heterocyclic carbene complexes incorporating amines, including morpholine—a structural component similar to the compound of interest—were explored by De et al. (2009). These complexes serve as intermediates in Buchwald-Hartwig aryl amination reactions, underscoring the importance of such compounds in facilitating synthetic pathways for the construction of complex organic structures. The study presents insights into the coordination chemistry of palladium with nitrogen-containing heterocycles, which are pivotal in cross-coupling reactions (De et al., 2009).

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the presence of the morpholine ring, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-[[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-13-18(2)15-19(14-17)27-12-9-25-21-6-4-3-5-20(21)23-22(25)16-24-7-10-26-11-8-24/h3-6,13-15H,7-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGZFWMEDZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene

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